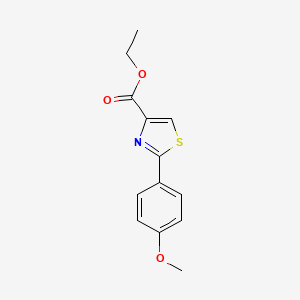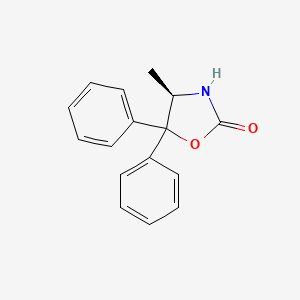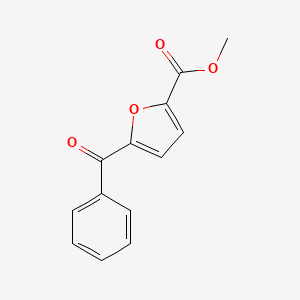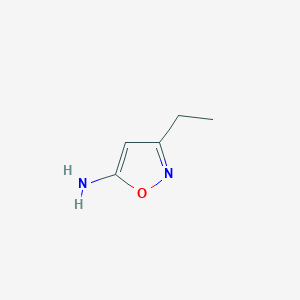![molecular formula C6H4N2O3 B1589024 2,4-Dihidroxi-furo[3,2-d]pirimidina CAS No. 956034-06-3](/img/structure/B1589024.png)
2,4-Dihidroxi-furo[3,2-d]pirimidina
Descripción general
Descripción
Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the class of fused pyrimidines. It is characterized by a furan ring fused to a pyrimidine ring, with hydroxyl groups at the 2 and 4 positions. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use as a precursor for the synthesis of herbicides and other agrochemicals.
Mecanismo De Acción
Target of Action
Furo[3,2-d]pyrimidine-2,4-diol is a compound that has shown significant potential in the field of medicinal chemistry . The primary targets of Furo[3,2-d]pyrimidine-2,4-diol are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of Furo[3,2-d]pyrimidine-2,4-diol involves its interaction with protein kinases . By inhibiting these enzymes, Furo[3,2-d]pyrimidine-2,4-diol can control cellular signaling processes, thereby influencing cell growth and metabolism .
Biochemical Pathways
Furo[3,2-d]pyrimidine-2,4-diol affects the biochemical pathways associated with protein kinases . By inhibiting these enzymes, it can disrupt the normal signaling processes within cells, leading to changes in cell growth, differentiation, and metabolism .
Result of Action
The molecular and cellular effects of Furo[3,2-d]pyrimidine-2,4-diol’s action are primarily related to its inhibition of protein kinases . This can lead to changes in cell growth, differentiation, and metabolism . In addition, Furo[3,2-d]pyrimidine-2,4-diol has shown promising anticancer activity, suggesting that it may have potential as a therapeutic agent .
Análisis Bioquímico
Biochemical Properties
Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have shown promising anticancer activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Furo[3,2-d]pyrimidine-2,4-diol derivatives have demonstrated potent anti-proliferative activity against various cell lines . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Molecular Mechanism
The molecular mechanism of Furo[3,2-d]pyrimidine-2,4-diol involves inhibiting protein kinases . For instance, a derivative of Furo[3,2-d]pyrimidine-2,4-diol exhibited selective and potent inhibitory activity against GSK-3b, a protein kinase .
Metabolic Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures and in cancer pathogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-d]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with thiourea, followed by cyclization to form the furo[3,2-d]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for furo[3,2-d]pyrimidine-2,4-diol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,2-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Furo[3,2-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 2 and 4 positions. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for the development of new therapeutic agents .
Propiedades
IUPAC Name |
1H-furo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICIOHAOMRQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468642 | |
| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-06-3 | |
| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















